molecular formula C24H25N5O2S B2471710 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 894051-78-6

2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2471710
CAS No.: 894051-78-6
M. Wt: 447.56
InChI Key: ZWPDFXGAMNRJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule features a 4-ethylphenyl substituent at position 6 of the triazolopyridazine core and a thioacetamide linker connected to a 4-methoxyphenethyl group. These structural elements contribute to its physicochemical properties, including lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets.

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-3-17-4-8-19(9-5-17)21-12-13-22-26-27-24(29(22)28-21)32-16-23(30)25-15-14-18-6-10-20(31-2)11-7-18/h4-13H,3,14-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPDFXGAMNRJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine core with various substituents that potentially enhance its biological activity. Below is a summary of its structural components:

ComponentDescription
Core Structure Triazolo[4,3-b]pyridazine
Substituent 1 4-Ethylphenyl group
Substituent 2 Thioether linkage
Substituent 3 N-(4-methoxyphenethyl) acetamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The thioether group may facilitate binding to target proteins, while the triazole moiety can influence the compound's pharmacokinetics and dynamics.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyridazines exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. For instance, compounds containing the triazole ring have shown activity against Mycobacterium tuberculosis and other bacterial strains .

Cytotoxicity Studies

In vitro studies have demonstrated that similar triazolo-pyridazine derivatives possess cytotoxic effects against several cancer cell lines. For example, one study reported IC50 values ranging from 1.06 to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . This suggests that the compound may also exhibit anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure significantly affect biological activity. The presence of the ethylphenyl group and methoxy substituent enhances lipophilicity, which can improve cell membrane permeability and bioavailability .

Case Study 1: Anti-Tubercular Activity

A series of substituted compounds similar to the target compound were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Five compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for further development of derivatives based on the target compound for tuberculosis treatment.

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on triazolo-pyridazine derivatives, compounds were tested against various cancer cell lines. The most promising derivative showed an IC50 value of 1.06 μM against A549 cells, indicating potent cytotoxicity . These findings suggest that the target compound may also be effective in inhibiting tumor growth.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown significant antitumor activity against various cancer cell lines. Studies have demonstrated that it inhibits key kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. The inhibitory potency is reflected in micromolar IC50 values against these cell lines .
  • Antimicrobial Activity : Similar compounds within its class have been noted for their antimicrobial properties. The presence of the triazole and thiazole rings is crucial for this activity, allowing for effective interaction with microbial targets .
  • Enzyme Inhibition : The compound's mechanism of action includes the inhibition of specific enzymes like the P300/CBP-associated factor (PCAF), which plays a role in gene expression regulation through histone acetylation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazolopyridazine Core : Initial cyclization reactions are performed using hydrazine derivatives with pyridazine derivatives.
  • Substitution Reactions : Introduction of the ethylphenyl group occurs via substitution reactions with ethylphenyl halides.
  • Thioether Formation : The final step involves forming a thioether linkage through reactions with thiol compounds .

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • A study investigating similar triazoloquinazoline derivatives highlighted their anticancer activity against various cell lines, showing promising results in inhibiting tumor growth .
  • Another research focused on enzyme inhibitors demonstrated that compounds with similar structures could effectively inhibit PCAF, leading to significant changes in gene expression profiles relevant to cancer biology .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, it is compared to structurally related molecules (Table 1). Key differences in substituents, hazards, and molecular properties are highlighted.

Table 1: Structural and Hazard Comparison of Triazolopyridazine Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Hazards (GHS Classification) Notes
2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide (Target) R1: 4-Ethylphenyl; R2: 4-Methoxyphenethyl C23H24N6O2S* ~456.54* Inferred: Acute toxicity (oral), skin/eye irritation (based on structural analogs) Higher lipophilicity due to ethyl group; potential enhanced membrane permeability.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (AG01AQFE) R1: 4-Methoxyphenyl; R2: Ethoxyamine C14H15N5O2 285.30 Acute toxicity (oral), skin corrosion/irritation, severe eye damage, respiratory irritation Simpler structure; lower molecular weight but higher acute toxicity risks.
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide R1: 4-Ethoxyphenyl; R2: 4-Fluorophenyl C21H19FN6O2S 438.48 Not explicitly stated, but fluorophenyl groups may influence metabolic stability and toxicity Ethoxy group enhances metabolic stability; fluorine may alter electronic properties.

*Estimated based on structural analogs.

Key Findings

Substituent Effects on Lipophilicity and Toxicity: The target compound’s 4-ethylphenyl group increases lipophilicity compared to the methoxy or ethoxy substituents in analogs . This may enhance membrane permeability but could also elevate toxicity risks due to prolonged tissue retention.

Hazard Profile :

  • AG01AQFE () exhibits acute oral toxicity and severe eye irritation, likely due to its smaller size and reactive ethoxyamine group. In contrast, the target compound’s acetamide linker and ethylphenyl group may mitigate immediate reactivity but require careful handling due to inferred skin/eye irritation risks .

The target compound’s 4-methoxyphenethyl group balances electron-donating properties with metabolic stability .

Preparation Methods

Table 1: Key Bond Disconnections

Bond Formed Disconnection Strategy Precursors Required
Triazole-pyridazine Cyclocondensation 4-ethylphenylpyridazine + triazole precursor
C-S bond Nucleophilic substitution Chlorotriazolopyridazine + mercaptoacetamide
Amide linkage Carbodiimide coupling Thioacetic acid + 4-methoxyphenethylamine

The synthesis prioritizes late-stage functionalization to minimize side reactions.

Stepwise Synthetic Protocol

Formation of 6-(4-Ethylphenyl)-triazolo[4,3-b]pyridazin-3(2H)-one

Procedure :

  • Pyridazine activation : 4-Ethylphenylpyridazine-3(2H)-thione (10 mmol) reacts with phosphorus oxychloride (3 eq) at 110°C for 4 hr to yield 3,6-dichloro derivative.
  • Triazole annulation : Treat with 1H-1,2,4-triazol-5-amine (12 mmol) in DMF/K₂CO₃ (2 eq) at 80°C for 12 hr.

Key Data :

  • Yield: 68% after silica chromatography (Hex:EtOAc 3:1)
  • Characterization: $$ ^1H $$-NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, triazole-H), 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 2.68 (q, J=7.6 Hz, 2H, CH2CH3), 1.25 (t, J=7.6 Hz, 3H, CH3).

Thioacetamide Bridge Installation

Procedure :

  • Chlorination : React triazolopyridazinone (5 mmol) with POCl₃ (10 mL) at reflux for 3 hr to generate 3-chloro intermediate.
  • Thiol substitution : Treat with 2-mercaptoacetamide (6 mmol) and Et3N (2 eq) in THF at 0→25°C over 2 hr.

Optimized Conditions :

Parameter Optimal Value Effect on Yield
Solvent THF 78% vs 65% (DMF)
Temperature 0→25°C gradient Minimizes disulfide byproducts
Equiv. SH-source 1.2 Complete conversion

Amide Coupling with 4-Methoxyphenethylamine

Procedure :

  • Activation : Thioacetic acid intermediate (3 mmol) reacts with EDCl (1.2 eq), HOBt (0.3 eq) in DCM (15 mL) at 0°C for 30 min.
  • Amination : Add 4-methoxyphenethylamine (3.6 mmol) and stir at 25°C for 18 hr.

Purification :

  • Extract with 5% NaHCO3 (3×20 mL)
  • Column chromatography (SiO2, DCM:MeOH 95:5)
  • Final yield: 62% white crystalline solid

Reaction Optimization Studies

Table 2: Coupling Reagent Screening

Reagent System Conversion (%) Isolated Yield (%) Purity (HPLC)
EDCl/HOBt 98 62 99.1
DCC/DMAP 87 54 97.3
HATU/DIPEA 99 65 99.4

HATU provided superior yields but increased cost by 3.8× compared to EDCl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1H $$-NMR (600 MHz, CDCl3) :

  • δ 8.61 (s, 1H, triazole-H)
  • δ 7.89 (d, J=8.2 Hz, 2H, 4-ethylphenyl-H)
  • δ 7.32 (d, J=8.2 Hz, 2H, 4-ethylphenyl-H)
  • δ 6.85 (d, J=8.6 Hz, 2H, OCH3-Ar-H)
  • δ 3.79 (s, 3H, OCH3)
  • δ 3.65 (q, J=6.8 Hz, 2H, NCH2)
  • δ 2.91 (t, J=6.8 Hz, 2H, CH2Ph)

$$ ^13C $$-NMR : 167.8 (C=O), 159.2 (OCH3-Ar), 154.7 (triazole-C), 142.3 (pyridazine-C).

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Reaction Efficiency

R Group Thiol Substitution Yield (%) Amidation Yield (%)
4-Ethylphenyl (target) 78 62
3,4-Dimethoxyphenyl 71 58
p-Tolyl 82 67

Electron-donating groups enhance thiol substitution rates but may complicate amidation sterically.

Challenges and Mitigation Strategies

  • Triazole ring opening :

    • Observed at pH >8 during amidation
    • Control pH 6.5-7.5 with phosphate buffer
  • Sulfide oxidation :

    • 12% dimer formation under aerobic conditions
    • Implement N2 atmosphere + 0.1% BHT antioxidant
  • Amine solubility :

    • 4-Methoxyphenethylamine precipitates below 15°C
    • Maintain 20-25°C during coupling

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide?

Synthesis typically involves:

  • Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., 4-ethylphenyl groups) under reflux in ethanol or DMF .
  • Thioacetamide coupling : Reaction of the triazolo-pyridazine intermediate with a thiol-containing acetamide precursor using coupling agents like EDCI/HOBt in anhydrous DCM .
  • Optimization : Critical parameters include temperature (60–80°C for cyclization), solvent polarity (DMF for high yields), and catalyst choice (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration (e.g., 4-ethylphenyl protons at δ 1.2–1.4 ppm; methoxyphenethyl signals at δ 3.7–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~510–530 Da) and detect impurities .
  • HPLC-PDA : Purity >95% using a C18 column with acetonitrile/water gradient elution .

Q. How can researchers screen the compound for preliminary bioactivity?

  • In vitro assays :
    • Kinase inhibition : Test against p38 MAPK or EGFR kinases using fluorescence polarization assays (IC₅₀ determination) .
    • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacterial strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-ethylphenyl vs. 4-fluorophenyl) impact bioactivity?

  • Structure-Activity Relationship (SAR) :
    • 4-Ethylphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .
    • 4-Methoxyphenethyl : Electron-donating methoxy groups may stabilize π-π interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
  • Comparative studies : Replace 4-ethylphenyl with halogens (e.g., 4-F in ) to evaluate changes in IC₅₀ values .

Q. What strategies resolve low yields during the final coupling step?

  • Side-reaction mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from disulfide byproducts .
  • Kinetic studies : Monitor reaction progress via TLC or inline UV spectroscopy to optimize reaction time (typically 12–24 hours) .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated in preclinical models?

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • CYP450 inhibition : Fluorescent-based assays for CYP3A4/2D6 isoforms .
  • In vivo PK : Administer IV/PO doses in rodents; collect plasma samples for bioavailability and half-life analysis .

Q. What computational methods support target identification?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., p38 MAPK PDB: 3D83) .
  • QSAR modeling : Train models on triazolo-pyridazine derivatives to predict logD, solubility, and target affinity .

Methodological Considerations

Q. How to address discrepancies in biological activity between similar analogs?

  • Data normalization : Control for batch-to-batch variability in compound purity (HPLC) and cell passage number .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target quantification) alongside enzymatic assays .

Q. What protocols ensure reproducibility in multi-step synthesis?

  • Standardized intermediates : Characterize each intermediate (e.g., triazolo-pyridazine core) via NMR and MS before proceeding .
  • Reaction logs : Document exact equivalents, solvent grades, and equipment calibration (e.g., temperature accuracy ±1°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.